molecular formula C10H18N4 B13632765 4-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine

4-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine

Cat. No.: B13632765
M. Wt: 194.28 g/mol
InChI Key: TVACXFHRISCFPR-UHFFFAOYSA-N
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Description

4-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine is a chemical compound that features a piperidine ring substituted with a 1-methyl-1H-1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine typically involves the reaction of piperidine with a suitable triazole derivative. One common method is the alkylation of piperidine with 1-methyl-1H-1,2,4-triazole-5-yl-ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it scalable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole moiety.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds with biological macromolecules, influencing their function. The piperidine ring may interact with receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine is unique due to the combination of the piperidine ring and the triazole moiety. This structural feature imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

4-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]piperidine

InChI

InChI=1S/C10H18N4/c1-14-10(12-8-13-14)3-2-9-4-6-11-7-5-9/h8-9,11H,2-7H2,1H3

InChI Key

TVACXFHRISCFPR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CCC2CCNCC2

Origin of Product

United States

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